molecular formula C11H16N2O2 B14862048 N-butyl-N-methyl-2-nitroaniline

N-butyl-N-methyl-2-nitroaniline

Cat. No.: B14862048
M. Wt: 208.26 g/mol
InChI Key: GYVBDGSPDZOABW-UHFFFAOYSA-N
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Description

N-butyl-N-methyl-2-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an N-butyl-N-methylamine group attached to the nitrogen atom of the aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-methyl-2-nitroaniline typically involves a multi-step process. One common method includes the nitration of aniline derivatives followed by alkylation. For instance, the nitration of N-butyl-N-methylaniline can be achieved using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-methyl-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-butyl-N-methyl-2-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-butyl-N-methyl-2-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and interact with various biological molecules. These interactions can influence the compound’s reactivity and biological activity .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-butyl-N-methyl-2-nitroaniline

InChI

InChI=1S/C11H16N2O2/c1-3-4-9-12(2)10-7-5-6-8-11(10)13(14)15/h5-8H,3-4,9H2,1-2H3

InChI Key

GYVBDGSPDZOABW-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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